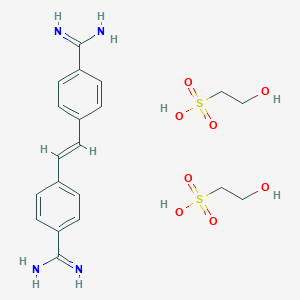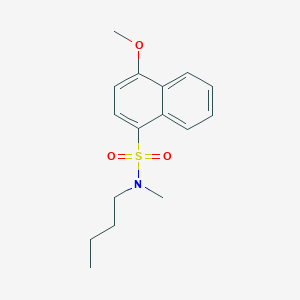
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, also known as DDBS, is a sulfonamide-based compound that is widely used in scientific research. DDBS has been shown to have various biological and physiological effects, making it a versatile tool for investigating different cellular pathways and processes.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide and its effects on specific cellular pathways and processes.
2. Drug Development: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has shown promise as a potential anti-cancer and neuroprotective agent. Further studies are needed to develop N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide derivatives with improved efficacy and reduced toxicity.
3. In vivo Studies: Further studies are needed to evaluate the in vivo efficacy and toxicity of N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide and its derivatives.
4. Drug Delivery: Further studies are needed to develop effective drug delivery systems for N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide and its derivatives, allowing for targeted delivery and improved efficacy.
Conclusion
In conclusion, N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, or N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, is a sulfonamide-based compound that has various biological and physiological effects. N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide exerts its effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase IX, acetylcholinesterase, and cyclooxygenase-2. N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research on N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, including mechanism of action, drug development, in vivo studies, and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. Versatility: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide can be used in various scientific research applications, making it a versatile tool for investigating different cellular pathways and processes.
2. Specificity: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide can selectively inhibit the activity of specific enzymes, allowing researchers to modulate specific cellular pathways and processes.
3. Availability: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide is commercially available and can be easily obtained for scientific research.
Limitations:
1. Toxicity: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to be toxic to some cell lines and organisms, limiting its use in certain experiments.
2. Specificity: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide can inhibit the activity of multiple enzymes, making it difficult to determine the specific effects of N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide on a particular cellular pathway or process.
3. Solubility: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has limited solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, including but not limited to:
1.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been used in various scientific research applications, including but not limited to:
1. Cancer Research: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer.
2. Neurodegenerative Diseases: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
3. Inflammation: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory effects in models of inflammation. It has been suggested that N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Eigenschaften
Molekularformel |
C16H19NO2S |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-11-8-9-16(13(3)10-11)20(18,19)17-15-7-5-6-12(2)14(15)4/h5-10,17H,1-4H3 |
InChI-Schlüssel |
SYCPFJJZIGMBFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)




